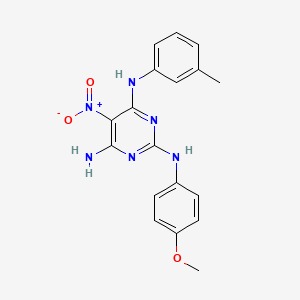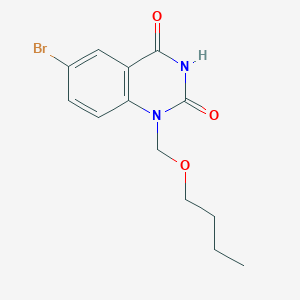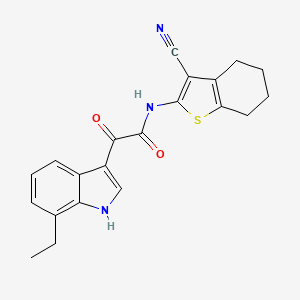![molecular formula C20H19Cl2NO3 B15152825 1-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15152825.png)
1-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine is a complex organic compound characterized by the presence of a dichlorobenzyl group, a methoxyphenyl group, and a furan-2-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing specialized equipment and optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent.
科学的研究の応用
1-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
1-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine can be compared with other similar compounds, such as:
- 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde
- 1-{4-[(2,6-Dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxybenzyl)methanamine
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
特性
分子式 |
C20H19Cl2NO3 |
|---|---|
分子量 |
392.3 g/mol |
IUPAC名 |
1-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine |
InChI |
InChI=1S/C20H19Cl2NO3/c1-24-20-10-14(11-23-12-15-4-3-9-25-15)7-8-19(20)26-13-16-17(21)5-2-6-18(16)22/h2-10,23H,11-13H2,1H3 |
InChIキー |
ISCIZCRDZDDQMS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CO2)OCC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-(3-{[(E)-(2-hydroxy-3-methylphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B15152745.png)

![2-[(1-{2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)sulfanyl]ethanol](/img/structure/B15152770.png)


![N-[4-(morpholin-4-ylcarbonyl)-5-oxido-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B15152781.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B15152789.png)
![3-hydroxy-7,7-dimethyl-4-(3-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152791.png)


![N-[(2R,4S)-2-methyl-1-(2-phenoxyacetyl)-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide](/img/structure/B15152823.png)

![2-({N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B15152845.png)
![3-bromo-4-ethoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15152848.png)
